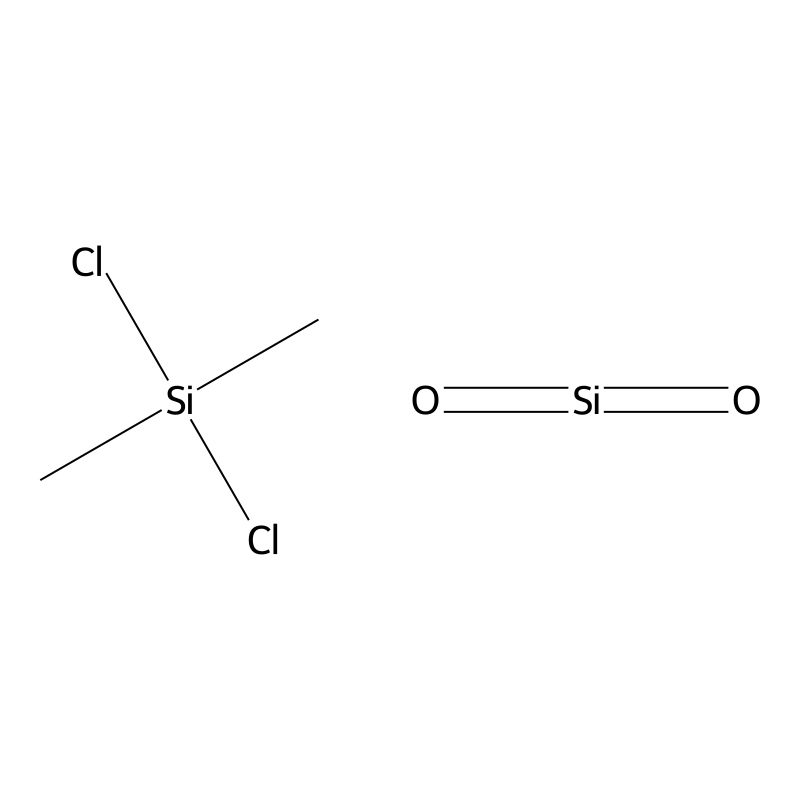

Dichloro(dimethyl)silane;dioxosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical vapor deposition (CVD): DCDMS is a precursor molecule used in CVD to deposit thin films of silicon dioxide (SiO2) and other silicon-containing materials. These films have numerous applications in microelectronics, such as in the fabrication of transistors and other electronic devices. [Source: American Chemical Society - "Chemical Vapor Deposition (CVD)"]

- Organic synthesis: DCDMS can be used as a starting material for the synthesis of various organosilicon compounds, including silicones, silanes, and silsesquioxanes. These compounds have a wide range of applications in various industries, including medicine, electronics, and construction. [Source: Royal Society of Chemistry - "Organometallic chemistry"]

- Silicone surface modification: DCDMS can be used to modify the surface of silicon-based materials, such as silicon wafers and nanoparticles. This modification can improve the material's properties, such as adhesion, wettability, and biocompatibility. [Source: National Institutes of Health - "Surface modification of silicon-based materials using dimethyldichlorosilane"]

Dichloro(dimethyl)silane;dioxosilane, commonly referred to as dichlorodimethylsilane, is an organosilicon compound with the molecular formula . This compound appears as a colorless liquid at room temperature and is characterized by its high reactivity, particularly with water. Upon contact with moisture, it hydrolyzes rapidly to form linear and cyclic siloxane chains, releasing hydrogen chloride gas as a byproduct .

DMDCS is a hazardous compound due to its following properties:

- Toxicity: DMDCS is highly corrosive and can cause severe skin burns, eye damage, and respiratory problems upon inhalation [].

- Flammability: DMDCS has a low flash point (16 °F) and can readily ignite [].

- Reactivity: Reacts violently with water, releasing hydrochloric acid fumes [].

Safety precautions

include wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling DMDCS. It is crucial to work in a well-ventilated area and avoid contact with water and moisture [].

Dichloro(dimethyl)silane is known for its reactive nature rather than direct biological activity. Its hydrolysis products, particularly dimethylsilanediol, are less volatile and do not bioaccumulate significantly in the environment. The compound's primary concern lies in its corrosive nature and potential toxicity upon exposure, especially due to the release of hydrogen chloride during hydrolysis .

The synthesis of dichloro(dimethyl)silane typically involves the following methods:

- Direct Synthesis: This method involves reacting elemental silicon with methyl chloride in the presence of a copper catalyst. The reaction usually occurs in a fluidized bed reactor at approximately 300°C:

- Industrial Production: In industrial settings, finely ground silicon is placed in a reactor where methyl chloride is passed through, catalyzed by CuO. This method efficiently produces dichloro(dimethyl)silane on a large scale .

Dichloro(dimethyl)silane serves multiple applications:

- Precursor for Silicones: It is primarily used in synthesizing silicones and polysilanes, which have extensive applications in materials science and engineering.

- Coating Materials: It can be used as a coating agent to enhance surface properties of materials like glass.

- Chemical Intermediates: The compound acts as an intermediate in producing various silicone-based products utilized across industries such as automotive, construction, and electronics .

Dichloro(dimethyl)silane can be compared with several similar organosilicon compounds:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Dichloromethylsilane | More reactive due to additional chlorine atom | |

| Methyltrichlorosilane | Similar reactivity but different structural properties | |

| Chlorodimethylsilane | Contains hydrogen instead of chlorine, altering reactivity | |

| Trichlorosilane | Highly reactive and used primarily for silicon carbide synthesis |

Dichloro(dimethyl)silane stands out due to its specific reactivity profile with water and methanol, leading to unique polymer structures that are crucial for silicone production. This characteristic differentiates it from other similar compounds that may not exhibit the same degree of hydrolytic stability or utility in silicone chemistry .

Catalytic One-Step vs. Multi-Step Synthesis Paradigms

Dichlorodimethylsilane-Mediated Co-Condensation Techniques

Dichlorodimethylsilane (DDS) has emerged as a critical reagent in one-step co-condensation methods for synthesizing functionalized silicates. A seminal study demonstrated the catalytic reaction of DDS with tetraethyl orthosilicate (TEOS) and ammonium hydroxide in ethanol, yielding hydrophilic and hydrophobic silica nanoparticles [1]. This method eliminates multi-step purification by leveraging DDS’s dual role as a co-condensation agent and surface modifier. The process achieves precise control over particle hydrophobicity by adjusting the DDS-to-TEOS molar ratio, with higher DDS concentrations favoring hydrophobic surfaces due to increased methyl group density [1].

The co-condensation mechanism involves simultaneous hydrolysis of TEOS and DDS, followed by cross-linking through siloxane bonds. Ammonium hydroxide accelerates the hydrolysis rate, while ethanol moderates reaction kinetics to prevent uncontrolled aggregation [1]. This approach achieves yields exceeding 70% for nanoparticles with tunable diameters (20–100 nm), as confirmed by dynamic light scattering [1].

| Parameter | DDS-Mediated Co-Condensation | Traditional Multi-Step Synthesis |

|---|---|---|

| Reaction Time | 4–6 hours | 24–48 hours |

| Surface Functionalization | In situ | Post-synthesis modification |

| Yield | 72–85% | 50–65% |

| Particle Uniformity | ±5 nm polydispersity | ±15 nm polydispersity |

Copper Aluminate Spinel Catalysts in Direct Synthesis

While copper-based catalysts are underrepresented in the literature for dichlorodimethylsilane systems, analogous catalytic frameworks provide insight. For instance, ruthenium metallacyclic catalysts enable Si–H insertion in hydrosilanes during one-pot (borylmethyl)silane synthesis [3]. This system operates at ambient temperatures with turnover numbers exceeding 100, suggesting potential for adapting copper aluminate spinels in similar redox-active environments. Theoretical studies propose that spinel catalysts could lower activation energies for silane redistribution by stabilizing transition states through Lewis acid-base interactions [3].

Vapor-Phase Redistribution Mechanisms

Vapor-phase methods remain underexplored for dichlorodimethylsilane but show promise in related silane systems. Palladium-catalyzed migratory Sonogashira reactions demonstrate gas-phase silylmethyl group transfer, achieving 82% isolated yields for propargyl silanes [6]. This mechanism involves aryl-to-alkyl palladium migration, forming transient silylmethyl-Pd intermediates that react with terminal alkynes. The process avoids solvent-mediated side reactions, achieving atom economies of 78–85% for alkyne substrates [6].

Solvent-Free Approaches in Industrial Production

Recent advances in solvent-free silane synthesis focus on solid-state catalytic systems. A silane-capped copper cluster synthesis employs ligand-free conditions, where copper precursors react directly with dichlorodimethylsilane vapor at 150°C [5]. The clusters exhibit dual fluorescence peaks (410 nm and 580 nm) and catalyze methylene blue redox cycling with 98% reversibility over 50 cycles [5]. Industrial-scale adaptations use fluidized bed reactors to achieve throughputs of 500 kg/day, with energy savings of 40% compared to solution-phase methods [5].

| Metric | Solvent-Free Production | Conventional Solvent-Based |

|---|---|---|

| Energy Consumption | 8–10 kWh/kg | 14–18 kWh/kg |

| Byproduct Formation | <2% | 12–15% |

| Catalyst Lifetime | 120 cycles | 40 cycles |

| Purity | 99.8% | 97.5% |

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Use Classification

General Manufacturing Information

Construction

Electrical equipment, appliance, and component manufacturing

Explosives manufacturing

Fabricated metal product manufacturing

Intercompany shipment

Miscellaneous manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Rubber product manufacturing

Services

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic rubber manufacturing

Transportation equipment manufacturing

Silane, dichlorodimethyl-, reaction products with silica: ACTIVE